isolation of 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside from natural sources
isolation of 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside from natural sources
To the intended audience of researchers, scientists, and drug development professionals: The initial subject of this technical guide was the isolation of 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside. However, a comprehensive review of the current scientific literature and chemical databases indicates that while this compound is cataloged (CAS No. 839711-70-5), there are no published reports of its isolation from any natural source.
Therefore, this guide has been adapted to focus on a closely related and well-documented compound: 1,2,4-Trihydroxynaphthalene-1-O-glucoside (THNG) . The methodologies and principles detailed herein for THNG can serve as a valuable framework for the potential future discovery and isolation of other naphthalene glucosides.
This document provides an in-depth overview of the isolation of 1,2,4-Trihydroxynaphthalene-1-O-glucoside from its known natural source, Impatiens glandulifera Royle. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Data Presentation: Quantitative Analysis of THNG Isolation
The yield and stability of 1,2,4-Trihydroxynaphthalene-1-O-glucoside are highly dependent on the processing and extraction of the plant material. The following table summarizes key quantitative findings from the isolation of THNG from the roots of Impatiens glandulifera.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Plant Material Preparation | Lyophilized (Freeze-dried) | Lyophilized (Freeze-dried) | Air-dried at room temperature |
| Storage of Material | Stored at -18 °C | Stored at -18 °C | Stored at room temperature |
| Extraction Solvent | Methanol | Water (followed by Methanol) | Methanol |
| Yield of THNG (mg/kg) | Up to 826 | Not detected | Traces |
| Major Compound(s) in Extract | 1,2,4-Trihydroxynaphthalene-1-O-glucoside | 2-Hydroxy-1,4-naphthoquinone | 2-Hydroxy-1,4-naphthoquinone |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the isolation and identification of 1,2,4-Trihydroxynaphthalene-1-O-glucoside.
Plant Material Collection and Preparation
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Source: Roots, stems, and leaves of Impatiens glandulifera Royle.
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Collection: Plant material is harvested and divided into roots, stems, and leaves.
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Drying: To maximize the yield of the unstable THNG, the plant material should be immediately frozen at -18 °C and then lyophilized (freeze-dried). Air-drying at room temperature or 40 °C leads to significant degradation of the target compound.
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Storage: The lyophilized and finely shredded plant material should be stored at -18 °C to ensure long-term stability of the glucoside.
Extraction of 1,2,4-Trihydroxynaphthalene-1-O-glucoside
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Solvent Selection: Methanol is the preferred solvent for extracting THNG. Water is unsuitable as it appears to promote the enzymatic hydrolysis of the glucoside to its aglycone, which then converts to 2-hydroxy-1,4-naphthoquinone.[1][2][3][4][5][6]
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Procedure:
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Place the lyophilized and powdered plant material in a suitable vessel.
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Add 100% methanol and shake continuously for 30 minutes at room temperature.
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Centrifuge the mixture to pellet the plant material.
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Collect the supernatant.
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Repeat the extraction of the sediment twice more with fresh methanol.
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Combine the supernatants from all three extractions.
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Evaporate the methanol under reduced pressure to yield the crude extract.
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Purification of the Extract
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Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction: For a cleaner extract, a preliminary purification step can be employed. Extraction of the plant material with ethyl acetate can yield a very clean extract of THNG.[1]
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High-Performance Liquid Chromatography (HPLC):
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Column: A C18 reverse-phase column is typically used.
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Mobile Phase: A gradient of methanol and water is commonly employed.
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Detection: Diode-Array Detection (DAD) and Fluorescence Detection (FLD) are used to monitor the separation. THNG is a highly fluorescent compound.
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The fractions corresponding to the THNG peak are collected for further analysis.
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Structural Elucidation
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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LC-MS analysis is used to determine the molecular weight of the isolated compound.
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In negative ion mode, the fragmentation of glucosides is often observed, with a characteristic loss of the sugar moiety (162 Da).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.
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2D-NMR experiments (COSY, HSQC, HMBC) are crucial for assigning the positions of the hydroxyl groups, the methyl groups (if present), and confirming the attachment point of the glucose unit to the naphthalene core.[2][4] For THNG, it was determined that the glucose is linked at the C-1 position.[2][4]
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Mandatory Visualizations
Proposed Biosynthetic Pathway of Naphthoquinone Glucosides
References
- 1. 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside | C18H22O7 | CID 134714923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Separation and identification of 1,2,4-trihydroxynaphthalene-1-O-glucoside in Impatiens glandulifera Royle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. researchgate.net [researchgate.net]
